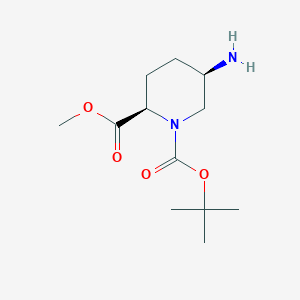

1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate

Beschreibung

This compound is a stereospecific piperidine derivative with a tert-butyl ester at position 1 and a methyl ester at position 2. The (2R,5R) configuration defines its spatial arrangement, which is critical for interactions in asymmetric synthesis, catalysis, and pharmaceutical applications . It is commonly used as a chiral building block in drug discovery due to its rigid piperidine backbone and functionalized amino group at position 3.

Eigenschaften

Molekularformel |

C12H22N2O4 |

|---|---|

Molekulargewicht |

258.31 g/mol |

IUPAC-Name |

1-O-tert-butyl 2-O-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |

InChI-Schlüssel |

VSYXYJDOKAFLDT-RKDXNWHRSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization and Functionalization Route

- Starting from aminoalcohols, alkylation with dibromopropene introduces the necessary carbon chain.

- Introduction of phenylselenide groups facilitates radical cyclization.

- Cyclization with sodium amide yields aziridines, which upon radical 5-exo cyclization form 5-methylene piperidines.

- Subsequent functional group transformations and stereoselective reductions yield the (2R,5R)-5-aminopiperidine core.

Neutral Reagent-Based Synthesis (Industrial Scale)

A patented method emphasizes the use of neutral forms of reagents rather than their salts to improve reaction yield and purity while avoiding viscosity issues in the reaction medium, which complicate stirring and scale-up. Key points include:

- Mixing reagents in their neutral forms without strict order of addition.

- Stirring the reaction mixture for 1 to 10 hours at controlled temperatures.

- Monitoring reaction progress by HPLC to optimize yield.

- This method leads to higher purity and yield compared to previous methods that required careful reagent addition and resulted in viscous mixtures.

Synthesis via Protected Pyroglutamate Derivatives

- N-protected L-pyroglutamate is ring-opened and functionalized to introduce the amino and carboxylate groups.

- Imine formation and subsequent deprotection under acidic conditions.

- Cyclization under alkaline conditions followed by reduction and chiral resolution to obtain the desired stereochemistry.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The use of neutral reagents in the synthesis significantly reduces reaction medium viscosity, improving stirring and scalability.

- Radical cyclization methods provide access to 5-methylene piperidines with good stereochemical control but require careful handling of intermediates.

- Protection strategies using tert-butyl and methyl esters are well-established and provide stability during multi-step synthesis.

- Reaction times and temperatures are critical parameters; stirring times between 3 to 8 hours at moderate temperatures optimize yield and purity in neutral reagent methods.

- Analytical techniques such as 1H-NMR, 13C-NMR, and HPLC are essential for monitoring reaction progress and confirming stereochemistry and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate lies in medicinal chemistry. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting various diseases:

- Neuropharmacology : The compound may exhibit neuroprotective properties, making it a potential candidate for treating neurodegenerative disorders.

- Antidepressant Activity : Research indicates that derivatives of aminopiperidine compounds can influence neurotransmitter systems associated with mood regulation.

Biochemical Research

In biochemical studies, this compound can serve as a tool for investigating enzyme activity and metabolic pathways:

- Enzyme Inhibition Studies : The presence of the amino group allows for interactions with enzymes that are critical in metabolic processes.

- Substrate Analog : It can act as a substrate analog in studies aimed at understanding enzyme specificity and kinetics.

Synthesis of Novel Compounds

The unique structure of 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate makes it an important building block in organic synthesis:

- Synthetic Intermediate : It can be utilized in the synthesis of more complex molecules that possess desired biological activities.

- Pharmaceutical Development : Its derivatives can be tailored to enhance efficacy and reduce side effects in drug formulations.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of aminopiperidine derivatives, including 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate. The findings suggested that these compounds could modulate neuroinflammation and oxidative stress pathways, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 2: Antidepressant Activity

Research conducted on the antidepressant properties of piperidine derivatives highlighted the efficacy of compounds similar to 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate in animal models. The results demonstrated significant reductions in depressive-like behaviors when administered over a specified duration.

Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate | Neuroprotective | Neuroscience Letters |

| Derivative A | Antidepressant | Journal of Medicinal Chemistry |

| Derivative B | Enzyme Inhibitor | Biochemical Journal |

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Stereochemical Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Observations :

- Ester Groups : Substituting methyl with ethyl (e.g., CAS 2411590-87-7) increases lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

- Stereochemistry : The (2R,5R) configuration in the target compound contrasts with (2R,5S) or (2S,5S) isomers, affecting chiral recognition in enzyme-binding pockets .

- Functional Groups : Replacing -NH2 with -OH (e.g., CAS 34336-46-4) alters hydrogen-bonding capacity and acidity (pKa ~10–12 for -OH vs. ~8–10 for -NH2) .

Physicochemical Properties

Limited data on melting points or solubility are available, but inferences can be made:

- Polarity : The tert-butyl/methyl combination in the target compound offers intermediate polarity compared to ethyl or benzyl esters.

- Stability : The tert-butyl group enhances steric protection of the ester bond, reducing hydrolysis rates compared to benzyl esters .

Research Significance

The (2R,5R) configuration of the target compound is understudied compared to its (2R,5S) and (2S,5S) isomers.

Biologische Aktivität

1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- CAS Number : 2165750-91-2

- Structure : The compound features a piperidine ring with two carboxylate groups and a tert-butyl group, contributing to its lipophilicity and potential interaction with biological targets.

The biological activity of 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of certain receptors, particularly in the central nervous system (CNS), which may contribute to its pharmacological effects.

Pharmacological Effects

- Neurotransmitter Modulation : The compound exhibits significant activity at glutamatergic and GABAergic systems, influencing synaptic transmission and neuronal excitability.

- Antidepressant Properties : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, possibly through its action on serotonin and norepinephrine pathways.

- Cognitive Enhancement : Research indicates potential benefits in enhancing cognitive functions, particularly in models of cognitive impairment.

In Vitro Studies

In vitro studies have demonstrated that 1-(tert-butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate can effectively inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in neuronal cultures.

In Vivo Studies

In vivo investigations have shown that administration of this compound can lead to improved outcomes in models of depression and anxiety. For instance:

- Case Study 1 : A study involving mice demonstrated that doses of 10 mg/kg significantly reduced depressive-like behaviors in the forced swim test.

- Case Study 2 : Another study indicated enhanced memory retention in a Morris water maze test when treated with the compound compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increases serotonin and dopamine levels | |

| Antidepressant Activity | Reduces depressive behaviors | |

| Cognitive Enhancement | Improves memory retention |

Safety and Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand any potential side effects or toxicities associated with chronic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate, and how can stereochemical integrity be maintained?

- Methodological Answer : Multi-step synthesis is typically employed, involving protection/deprotection strategies and chiral resolution. For example, a tert-butyl carbamate group can be introduced via Schlenk techniques under inert atmospheres, while methyl esterification may use catalytic bases like KCO in acetonitrile . To preserve the (2R,5R) configuration, low-temperature reactions (e.g., −78°C with LDA) and chiral auxiliaries are critical. Chiral HPLC or NMR (using chiral shift reagents) should validate enantiomeric purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm. Purity >98% is standard for research-grade material .

- Structural Confirmation :

- NMR : H and C NMR to confirm tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups.

- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] calc. for CHNO: 298.19) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at −20°C to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid heat/sparks due to potential ester group flammability. Static discharge mitigation is advised during transfers .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing racemization?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2 factorial design evaluating LDA equivalents (−78°C vs. −40°C), reaction time (2–6 h), and solvent (THF vs. DMF) .

- Kinetic Control : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify racemization thresholds. Continuous-flow reactors may enhance reproducibility .

Q. What computational methods are suitable for predicting the compound’s reactivity in downstream applications (e.g., catalysis or drug synthesis)?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the ester groups. Solvation effects (e.g., PCM for THF/water) improve accuracy .

- MD Simulations : Predict conformational stability of the piperidine ring in different solvents (e.g., chloroform vs. DMSO) using GROMACS .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data across deuterated solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts.

- Crystallography : Single-crystal XRD (e.g., using a Bruker APEX-II) resolves absolute configuration disputes. For example, β angles in monoclinic systems (e.g., β = 113.79°) confirm spatial arrangement .

Data Contradiction Analysis

Q. Why do safety guidelines for structurally similar compounds vary in recommended storage temperatures?

- Methodological Answer : Variations arise from ester group stability. Ethyl esters (e.g., in ) are more hydrolytically stable than methyl esters, allowing storage at 4°C. For the methyl variant, lower temperatures (−20°C) and desiccants (e.g., silica gel) are critical to prevent ester cleavage .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Stereochemical Control | LDA, −78°C, THF | |

| Purity Validation | HPLC (98%, C18, 210 nm) | |

| Safety Protocol | N atmosphere, −20°C storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.